molecular formula C9H10ClN5O2 B8807932 Imidacloprid

Imidacloprid

Cat. No.: B8807932
M. Wt: 255.66 g/mol
InChI Key: YWTYJOPNNQFBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidacloprid is a chemical compound known for its applications in various fields, particularly in agriculture as a pesticide. It is a neonicotinoid insecticide, which means it is modeled after nicotine and acts on the nervous system of insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidacloprid typically involves the reaction of 6-chloro-3-pyridinemethanol with imidazolidine under specific conditions. The reaction is carried out in the presence of a nitro group donor, such as nitric acid, to introduce the nitro functionality .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidacloprid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted pyridines .

Scientific Research Applications

Imidacloprid has several scientific research applications:

    Chemistry: Used as a model compound in studying neonicotinoid insecticides.

    Biology: Investigated for its effects on insect nervous systems and potential impacts on non-target species.

    Medicine: Explored for its potential use in developing new drugs targeting nicotinic acetylcholine receptors.

    Industry: Widely used in agriculture as a pesticide to protect crops from insect pests.

Mechanism of Action

The compound exerts its effects by binding to the nicotinic acetylcholine receptors in the nervous system of insects. This binding leads to the overstimulation of the nervous system, causing paralysis and eventually death of the insect. The selectivity of the compound for insect receptors over mammalian receptors is due to structural differences in the receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitro and chlorine groups, which contribute to its high efficacy and selectivity as an insecticide .

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)

InChI Key

YWTYJOPNNQFBPC-UHFFFAOYSA-N

SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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